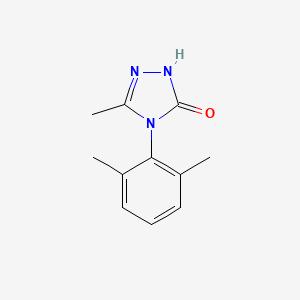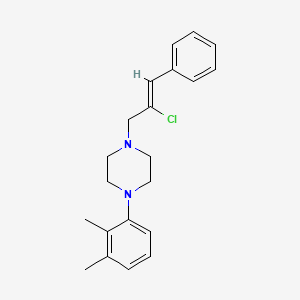![molecular formula C19H22N2O3 B5714902 1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine is a compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine is not fully understood. However, it has been proposed that it exerts its anti-cancer activity by inducing apoptosis through the activation of caspases and the inhibition of NF-κB signaling pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. The anti-inflammatory activity of this compound is thought to be mediated by the inhibition of the NF-κB signaling pathway, which regulates the production of pro-inflammatory cytokines. The neuroprotective effects of this compound are thought to be mediated by the reduction of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit the proliferation of cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine in lab experiments include its potential use as a therapeutic agent in various diseases. It exhibits anti-cancer, anti-inflammatory, and neuroprotective activities, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine. These include:
1. Further investigation of its mechanism of action to better understand its anti-cancer, anti-inflammatory, and neuroprotective activities.
2. Development of more efficient and effective synthesis methods to improve its solubility and bioavailability.
3. Evaluation of its potential use as a therapeutic agent in other diseases such as cardiovascular diseases and metabolic disorders.
4. Investigation of its potential use in combination with other therapeutic agents to enhance its efficacy.
5. Development of novel drug delivery systems to improve its delivery and targeting to specific tissues or cells.
Conclusion:
In conclusion, 1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine is a promising compound that exhibits anti-cancer, anti-inflammatory, and neuroprotective activities. Its potential use as a therapeutic agent in various diseases makes it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to develop more efficient and effective synthesis methods.
Méthodes De Synthèse
The synthesis of 1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine involves the reaction of 2-ethoxyaniline with 3-acetyl-2-furanone in the presence of sodium ethoxide. This intermediate product is then reacted with piperazine in the presence of acetic acid to obtain the final product.
Applications De Recherche Scientifique
1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-23-18-8-4-3-7-17(18)20-11-13-21(14-12-20)19(22)10-9-16-6-5-15-24-16/h3-10,15H,2,11-14H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPCOXVDAZXSJP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
![N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)

![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)
